2-Methyl-3,5,6,7-tetrahydro-4H-pyrrolo[3,4-d]pyrimidin-4-one dihydrochloride dihydrate
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Overview
Description
2-Methyl-3,5,6,7-tetrahydro-4H-pyrrolo[3,4-d]pyrimidin-4-one dihydrochloride dihydrate is a heterocyclic compound with a unique structure that includes a pyrrolo[3,4-d]pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3,5,6,7-tetrahydro-4H-pyrrolo[3,4-d]pyrimidin-4-one dihydrochloride dihydrate typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methyl-1,2,3,5,6,7-hexahydro-4H-pyrrolo[3,4-d]pyrimidin-4-one with hydrochloric acid and water to form the dihydrochloride dihydrate salt .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as crystallization and purification to ensure the final product meets industry standards .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-3,5,6,7-tetrahydro-4H-pyrrolo[3,4-d]pyrimidin-4-one dihydrochloride dihydrate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and nucleophiles are used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce various reduced forms of the compound .
Scientific Research Applications
2-Methyl-3,5,6,7-tetrahydro-4H-pyrrolo[3,4-d]pyrimidin-4-one dihydrochloride dihydrate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 2-Methyl-3,5,6,7-tetrahydro-4H-pyrrolo[3,4-d]pyrimidin-4-one dihydrochloride dihydrate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one
- 6-Methyl-1,2,3,5-tetrahydro-8-thia-5,7-diaza-cyclopenta[a]inden-4-one
Uniqueness
2-Methyl-3,5,6,7-tetrahydro-4H-pyrrolo[3,4-d]pyrimidin-4-one dihydrochloride dihydrate is unique due to its specific structural features and the presence of the dihydrochloride dihydrate form. This gives it distinct chemical and physical properties compared to similar compounds .
Properties
Molecular Formula |
C7H15Cl2N3O3 |
---|---|
Molecular Weight |
260.12 g/mol |
IUPAC Name |
2-methyl-3,5,6,7-tetrahydropyrrolo[3,4-d]pyrimidin-4-one;dihydrate;dihydrochloride |
InChI |
InChI=1S/C7H9N3O.2ClH.2H2O/c1-4-9-6-3-8-2-5(6)7(11)10-4;;;;/h8H,2-3H2,1H3,(H,9,10,11);2*1H;2*1H2 |
InChI Key |
MSLOTGSONMSCEM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(CNC2)C(=O)N1.O.O.Cl.Cl |
Origin of Product |
United States |
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